4-(3-(Benzyloxy)phenoxy)benzaldehyde
Overview
Description
4-(3-(Benzyloxy)phenoxy)benzaldehyde is an organic compound characterized by the presence of a benzaldehyde group attached to a phenoxy group, which is further substituted with a benzyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(Benzyloxy)phenoxy)benzaldehyde typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzyloxy Intermediate: The initial step involves the preparation of the benzyloxy intermediate. This can be achieved by reacting benzyl alcohol with a suitable phenol derivative under basic conditions to form the benzyloxy ether.
Coupling Reaction: The benzyloxy intermediate is then subjected to a coupling reaction with a halogenated benzaldehyde derivative.
Purification: The final product is purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(3-(Benzyloxy)phenoxy)benzaldehyde can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation
Major Products Formed
Oxidation: 4-(3-(Benzyloxy)phenoxy)benzoic acid
Reduction: 4-(3-(Benzyloxy)phenoxy)benzyl alcohol
Substitution: Various substituted derivatives depending on the substituent introduced
Scientific Research Applications
4-(3-(Benzyloxy)phenoxy)benzaldehyde has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-(3-(Benzyloxy)phenoxy)benzaldehyde depends on its specific applicationFor example, the aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity or function .
Comparison with Similar Compounds
Similar Compounds
- 4-(Benzyloxy)benzaldehyde
- 3-(Benzyloxy)benzaldehyde
- 4-Phenoxybenzaldehyde
Comparison
4-(3-(Benzyloxy)phenoxy)benzaldehyde is unique due to the presence of both benzyloxy and phenoxy groups attached to the benzaldehyde core. This structural feature imparts distinct chemical properties and reactivity compared to similar compounds. For instance, the presence of the benzyloxy group can enhance the compound’s solubility in organic solvents and influence its reactivity in electrophilic aromatic substitution reactions .
Properties
IUPAC Name |
4-(3-phenylmethoxyphenoxy)benzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O3/c21-14-16-9-11-18(12-10-16)23-20-8-4-7-19(13-20)22-15-17-5-2-1-3-6-17/h1-14H,15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUDCSMMSWJNNQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC=C2)OC3=CC=C(C=C3)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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